propan-2-yl (2S)-2-aminobutanoate hydrochloride

Description

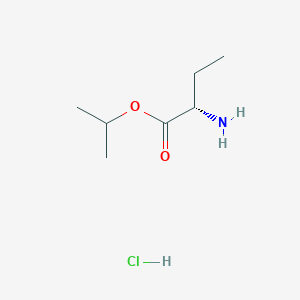

Propan-2-yl (2S)-2-aminobutanoate hydrochloride is a chiral amino acid ester hydrochloride salt. Its structure features:

- Core backbone: A butanoate chain with an amino group (-NH₂) at the C2 position in the (S)-configuration.

- Ester group: A propan-2-yl (isopropyl) ester substituent.

- Counterion: Hydrochloride (HCl) to stabilize the protonated amino group.

Structure

3D Structure of Parent

Properties

IUPAC Name |

propan-2-yl (2S)-2-aminobutanoate;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H15NO2.ClH/c1-4-6(8)7(9)10-5(2)3;/h5-6H,4,8H2,1-3H3;1H/t6-;/m0./s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JYPZPJQJIKUEMF-RGMNGODLSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C(=O)OC(C)C)N.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@@H](C(=O)OC(C)C)N.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H16ClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

181.66 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of propan-2-yl (2S)-2-aminobutanoate hydrochloride typically involves esterification and subsequent hydrochloride salt formation. One common method is the Steglich esterification, which uses dicyclohexylcarbodiimide as a coupling reagent and 4-dimethylaminopyridine as a catalyst . The reaction conditions usually involve room temperature and an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of this compound may involve large-scale esterification processes followed by purification steps such as crystallization or chromatography to obtain the desired product with high purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Propan-2-yl (2S)-2-aminobutanoate hydrochloride can undergo various chemical reactions, including:

Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophilic substitution reactions can occur with reagents such as alkyl halides or acyl chlorides.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products Formed

Oxidation: Carboxylic acids or ketones.

Reduction: Alcohols or amines.

Substitution: Alkylated or acylated derivatives.

Scientific Research Applications

Applications in Organic Synthesis

Propan-2-yl (2S)-2-aminobutanoate hydrochloride serves as a crucial building block in the synthesis of various pharmaceuticals and biologically active compounds. Its structural characteristics allow it to participate in:

- Peptide Synthesis: Used as an intermediate in the formation of peptide bonds.

- Drug Development: Acts as a precursor for novel therapeutic agents targeting specific biological pathways.

Biological Activities

The compound exhibits several biological activities that make it valuable in research:

- Enzyme Modulation: It may function as an enzyme inhibitor or modulator, influencing metabolic processes at the molecular level. This includes potential interactions with neurotransmitter systems.

Table 1: Biological Activities of this compound

| Activity Type | Description |

|---|---|

| Enzyme Inhibition | Modulates enzyme activity related to metabolism. |

| Neurotransmitter Effects | Influences neurotransmission pathways. |

| Antimicrobial Properties | Exhibits potential antimicrobial activity. |

Therapeutic Potential

Research indicates that this compound could have therapeutic applications:

- Neurological Disorders: Its modulation of neurotransmitter systems may provide avenues for treating conditions such as anxiety or depression.

Case Study: Neurotransmitter Modulation

A study exploring the effects of various amino acid derivatives showed that this compound significantly influenced serotonin levels in vitro, suggesting potential for mood regulation therapies .

Mechanism of Action

The mechanism of action of propan-2-yl (2S)-2-aminobutanoate hydrochloride involves its interaction with specific molecular targets and pathways. It may act as an enzyme inhibitor or modulator, affecting biochemical processes at the molecular level. The exact mechanism can vary depending on the specific application and the biological system involved.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Physicochemical Properties

*Estimated based on analogs.

Key Observations:

Ester Group Impact: Methyl esters (e.g., 56545-22-3) exhibit lower molecular weights and higher solubility in polar solvents compared to bulkier isopropyl or cyclohexyl esters . Cyclohexyl esters (e.g., 37666-77-6) introduce significant steric hindrance, which may influence stereoselective reactions .

Amino Group Position: C2 vs. C4 substitution alters hydrogen-bonding capacity and biological target interactions. For example, C2-substituted analogs are more common in peptide mimetics .

Critical Analysis of Evidence Gaps

- Target compound data: Direct data on propan-2-yl (2S)-2-aminobutanoate HCl are absent; properties are inferred from methyl and isopropyl analogs.

- Stereochemical specificity : The (S)-configuration is critical for biological activity but requires validation via techniques like X-ray crystallography (e.g., SHELX refinement ).

- Safety profiles : Toxicity studies are lacking for most analogs, necessitating precautionary handling (e.g., P261, P280) .

Biological Activity

Propan-2-yl (2S)-2-aminobutanoate hydrochloride, also known as isopropyl 2-aminobutanoate hydrochloride, is a synthetic compound classified as an amino acid derivative. Its chemical formula is C₇H₁₆ClNO₂, and it has a molecular weight of approximately 181.66 g/mol. This compound exhibits significant biological activity, making it a valuable subject of study in medicinal chemistry and biochemistry.

The synthesis of this compound typically involves the following steps:

- Esterification : The reaction between 2-aminobutanoic acid and propan-2-yl halide leads to the formation of propan-2-yl (2S)-2-aminobutanoate.

- Hydrochloride Formation : The ester is then treated with hydrochloric acid to yield the hydrochloride salt, enhancing its solubility in aqueous solutions, which is crucial for biological applications.

Biological Activity

This compound exhibits various biological activities that can be categorized as follows:

1. Enzyme Inhibition

- This compound has been shown to act as an enzyme inhibitor, potentially affecting various biochemical pathways. Its structural properties allow it to interact with specific enzymes, modulating their activity .

2. Interaction with Biological Targets

- Studies have indicated that this compound may bind selectively to certain proteins, influencing cellular functions. For instance, it has been noted for its potential selectivity in inhibiting specific kinases involved in cancer progression.

3. Metabolomic Profiling

- Research utilizing NMR metabolomics has demonstrated that compounds similar to propan-2-yl (2S)-2-aminobutanoate can alter metabolic profiles in organisms, suggesting that they may play a role in metabolic signaling pathways .

Case Studies and Research Findings

Several studies have investigated the biological implications of this compound:

Study 1: Enzyme Inhibition

In a study published in the Journal of Medicinal Chemistry, researchers explored the inhibitory effects of related compounds on specific kinases. While direct data on this compound was limited, its structural analogs showed promising results, indicating potential therapeutic applications in cancer treatment due to their selective inhibition properties .

Study 2: Metabolomic Analysis

A comprehensive analysis of metabolomic profiles revealed that exposure to amino acid derivatives like propan-2-yl (2S)-2-aminobutanoate can significantly alter cellular metabolism. This finding highlights the compound's potential role in modulating metabolic pathways associated with diseases such as cancer .

Comparative Analysis with Related Compounds

To better understand the unique properties of this compound, a comparison with other amino acid derivatives is useful:

| Compound Name | Molecular Weight | Biological Activity | Solubility |

|---|---|---|---|

| Propan-2-yl (2S)-2-amino butanoate HCl | 181.66 g/mol | Enzyme inhibition, metabolic modulation | High |

| L-Alanine | 89.09 g/mol | Protein synthesis | High |

| L-Leucine | 131.17 g/mol | Muscle protein synthesis | Moderate |

Q & A

Basic Research Questions

Q. What synthetic methodologies are most effective for producing propan-2-yl (2S)-2-aminobutanoate hydrochloride with high enantiomeric purity?

- Methodological Answer : The synthesis typically involves:

- Step 1 : Protection of the amino group in (2S)-2-aminobutanoic acid using tert-butoxycarbonyl (Boc) or fluorenylmethyloxycarbonyl (Fmoc) groups to prevent side reactions .

- Step 2 : Esterification with propan-2-ol (isopropyl alcohol) under acid-catalyzed conditions (e.g., H₂SO₄ or HCl gas) .

- Step 3 : Deprotection under acidic conditions (e.g., HCl/dioxane) to yield the hydrochloride salt .

- Key Considerations : Optimize reaction time, temperature, and solvent polarity to minimize racemization. Monitor purity via thin-layer chromatography (TLC) .

Q. Which analytical techniques are critical for confirming the structural integrity of this compound?

- Methodological Answer :

- NMR Spectroscopy : Use ¹H and ¹³C NMR to verify ester linkage (e.g., isopropyl group at δ 1.2–1.4 ppm) and chiral center integrity .

- Mass Spectrometry : High-resolution MS (HRMS) confirms molecular weight (C₇H₁₆ClNO₂, theoretical MW 181.66) and isotopic patterns .

- X-ray Crystallography : For absolute stereochemistry confirmation, employ SHELX software for refinement .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data during structural elucidation?

- Methodological Answer :

- Cross-Validation : Combine NMR, IR, and X-ray data to identify discrepancies (e.g., unexpected coupling constants in NMR may indicate impurities or rotamers) .

- Dynamic NMR Studies : Analyze temperature-dependent NMR to detect conformational changes affecting spectral assignments .

- Computational Modeling : Use density functional theory (DFT) to simulate NMR chemical shifts and compare with experimental data .

Q. What strategies ensure enantiomeric purity during scale-up synthesis?

- Methodological Answer :

- Chiral Catalysis : Employ enantioselective catalysts (e.g., lipases) during esterification to retain (2S)-configuration .

- Chiral HPLC : Use a Chiralpak® column with a polar mobile phase (e.g., hexane/isopropanol) to separate and quantify enantiomers .

- Circular Dichroism (CD) : Monitor optical activity to detect racemization during synthesis and storage .

Q. How does this compound behave under varying pH and temperature conditions?

- Methodological Answer :

- Stability Studies : Conduct accelerated degradation tests (e.g., 40°C/75% RH) and analyze degradation products via LC-MS. The compound is prone to hydrolysis at extreme pH (>10 or <2) .

- Thermogravimetric Analysis (TGA) : Determine thermal stability; decomposition typically occurs above 150°C .

Q. What computational approaches are suitable for studying its interactions with biological targets?

- Methodological Answer :

- Molecular Docking : Use AutoDock Vina to model binding affinity with aminoacyl-tRNA synthetases, leveraging the compound’s structural similarity to amino acid esters .

- Molecular Dynamics (MD) Simulations : Simulate solvation effects and conformational flexibility in aqueous environments (e.g., explicit water models) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.